N-(1-propyl-4-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-propyl-4-piperidinyl)propanamide, also known as Suvorexant, is a novel drug used as a treatment for insomnia. It was approved by the FDA in 2014 and is the first orexin receptor antagonist to be approved for clinical use. Suvorexant is unique in that it targets the orexin system, which is involved in the regulation of sleep and wakefulness.
Wirkmechanismus
N-(1-propyl-4-piperidinyl)propanamide works by blocking the action of orexin, a neuropeptide that is involved in the regulation of sleep and wakefulness. Orexin is produced by neurons in the hypothalamus and acts on receptors in the brain to promote wakefulness. By blocking the action of orexin, N-(1-propyl-4-piperidinyl)propanamide promotes sleep.
Biochemical and Physiological Effects:
N-(1-propyl-4-piperidinyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease wakefulness and increase sleep time in animal models. N-(1-propyl-4-piperidinyl)propanamide has also been shown to decrease the activity of orexin neurons in the hypothalamus. Additionally, N-(1-propyl-4-piperidinyl)propanamide has been shown to have minimal effects on cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-propyl-4-piperidinyl)propanamide has several advantages for use in lab experiments. It is a highly specific orexin receptor antagonist, which allows for precise targeting of the orexin system. Additionally, N-(1-propyl-4-piperidinyl)propanamide has a relatively long half-life, which allows for sustained effects over a period of time. However, N-(1-propyl-4-piperidinyl)propanamide has some limitations for use in lab experiments. It is relatively expensive and may not be readily available in some labs. Additionally, N-(1-propyl-4-piperidinyl)propanamide has some potential side effects, such as dizziness and fatigue, which may affect experimental outcomes.
Zukünftige Richtungen
There are several future directions for research on N-(1-propyl-4-piperidinyl)propanamide. One area of interest is the potential use of N-(1-propyl-4-piperidinyl)propanamide in the treatment of other sleep disorders such as narcolepsy and sleep apnea. Additionally, N-(1-propyl-4-piperidinyl)propanamide may have potential therapeutic uses in the treatment of anxiety and depression. Further research is needed to explore these potential applications. Another area of interest is the development of new orexin receptor antagonists with improved pharmacological properties. Finally, more research is needed to fully understand the long-term effects of N-(1-propyl-4-piperidinyl)propanamide on sleep and wakefulness.
Synthesemethoden
The synthesis of N-(1-propyl-4-piperidinyl)propanamide involves the condensation of 4-piperidone hydrochloride with 4-fluorobenzonitrile to form N-(4-fluorobenzyl)-4-piperidone. The intermediate is then reacted with propylamine to form N-(1-propyl-4-piperidinyl)propanamide. The final product is obtained through purification and crystallization. The synthesis method is relatively simple and can be scaled up for commercial production.
Wissenschaftliche Forschungsanwendungen
N-(1-propyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic effects on insomnia. It has been shown to improve sleep latency, total sleep time, and wake after sleep onset in patients with insomnia. N-(1-propyl-4-piperidinyl)propanamide has also been studied for its potential use in the treatment of other sleep disorders such as narcolepsy and sleep apnea. Additionally, N-(1-propyl-4-piperidinyl)propanamide has been investigated for its potential use in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
N-(1-propylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-7-13-8-5-10(6-9-13)12-11(14)4-2/h10H,3-9H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUMPVDXPAQXDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propylpiperidin-4-yl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.